Sodium chloroplatinate
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;hexachloroplatinum(2-);tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.4H2O.Pt/h6*1H;;;4*1H2;/q;;;;;;2*+1;;;;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFMUXMQKXOCE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8Na2O4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Preparation Methodologies
Conventional Synthetic Routes
Traditional methods for synthesizing sodium chloroplatinate have been well-documented and are centered on the use of chloroplatinic acid or the direct oxidation of platinum metal.
The most common conventional route to this compound involves a reaction with chloroplatinic acid (H₂PtCl₆). wikipedia.org This process typically begins with the dissolution of platinum metal in aqua regia to produce the chloroplatinic acid. wikipedia.orgwikipedia.org The subsequent synthesis of this compound proceeds as follows:
An aqueous solution of chloroplatinic acid is prepared. google.com
A sodium salt, such as sodium chloride (NaCl) or sodium hydroxide (B78521) (NaOH), is added to the solution. google.com
The mixture undergoes a sequence of heating, evaporation, cooling, and crystallization. wikipedia.orggoogle.com
The resulting orange crystals of this compound hexahydrate (Na₂[PtCl₆]·6H₂O) are then dried. google.com The anhydrous form, which is yellow, can be obtained by heating the hexahydrate at 110 °C. wikipedia.org
This method is also integral to the purification and recycling of platinum from laboratory residues, where treatment with an ammonium (B1175870) salt precipitates ammonium hexachloroplatinate, which can then be processed. wikipedia.orgorgsyn.org
In this method, when the oxidizing agent is a sodium salt of a halogen oxyacid, this compound is produced directly. google.comjustia.com Examples of suitable halogen-containing oxidizing agents include:
Halogen oxyacids (e.g., chlorous acid, chloric acid). justia.com
Halogen oxyacid salts (e.g., sodium chlorite (B76162) (NaClO₂), sodium chlorate (B79027) (NaClO₃)). justia.comgoogle.com
The reaction dissolves the platinum powder in the acidic medium, directly yielding a solution containing this compound, which can then be crystallized. justia.comgoogle.com This route is noted for its efficiency and high yield. google.comjustia.com
Novel Synthetic Approaches and Green Chemistry Principles
Modern synthetic chemistry emphasizes the development of processes that are safer, more efficient, and environmentally benign, aligning with the 12 principles of green chemistry. acs.orgnih.gov In the context of this compound synthesis, this has led to the development of novel approaches that improve upon conventional methods.
The use of halogen-containing oxidizing agents instead of traditional aqua regia is a significant step towards a greener process. google.comjustia.com This method offers several advantages:
Waste Prevention : By enabling a one-pot reaction, it minimizes intermediate steps and the generation of byproducts, a core principle of green chemistry. justia.comnih.gov
Safer Chemistry : It avoids the use of hazardous reagents like aqua regia, which produces toxic nitrogen oxide gases, and eliminates the need to handle dangerous substances like chlorine gas. google.comjustia.com
Atom Economy : The direct synthesis from platinum powder and a sodium-containing oxidizing agent is designed to maximize the incorporation of reactant atoms into the final product, enhancing atom economy. acs.org
Other novel strategies in platinum chemistry that reflect green principles include the use of sonochemical methods (ultrasound) and biocatalysis for the synthesis of platinum nanoparticles from platinum precursors, showcasing a broader trend toward sustainable chemical manufacturing. mdpi.comacs.orgunnes.ac.id
Optimization of Reaction Parameters and Yield
The efficiency and yield of this compound synthesis are highly dependent on the careful control of reaction parameters. catalysis.blog Systematic optimization of factors such as temperature, reactant concentration, molar ratios, and reaction time is essential for achieving high-purity products with maximum yield. catalysis.blogrsc.org
For the synthesis using halogen-containing oxidizing agents, research has demonstrated that specific conditions can lead to yields exceeding 99%. google.comjustia.com Key parameters include maintaining a reaction temperature between 50°C and 60°C and a reaction time of 10 to 30 minutes. google.com The molar ratio of the oxidizing agent to hydrochloric acid is another critical factor that is adjusted to optimize the dissolution of platinum. google.com
In the chloroplatinic acid method, the yield can be influenced by the initial concentration of the platinum precursor; a platinum concentration of at least 20% by weight is preferred to prevent yield decline. google.com The process often involves heating to the reflux temperature of the solvent to ensure the reaction goes to completion, followed by distillation and crystallization to isolate the final product. google.com
Table 1: Optimization of Synthesis Using Sodium Chlorite (NaClO₂) at Low Temperature
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Platinum (Pt) Powder | 30 mg | 30 mg | 30 mg |
| Concentrated HCl (37 wt%) | 2.5 mL | 2.5 mL | 2.5 mL |
| Halogen-Containing Oxidizing Agent | 100 mg NaClO₂ in 1 mL H₂O | Aqueous solution with NaClO₂ and NaClO₃ | 100 mg NaClO₂ in 1 mL H₂O |
| Molar Ratio (Oxidizing Agent to HCl) | 1:18.7 | 1:37.5 | 1:42.7 |
| Reaction Temperature | 50°C to 60°C | 50°C to 60°C | 50°C to 60°C |
| Reaction Time | 10 minutes | 30 minutes | 10 minutes |
| Yield | > 99% | > 99% | > 99% |
Data sourced from patent information detailing high-yield synthesis protocols. google.comjustia.com
Precursor Utilization in Advanced Material Synthesis
This compound is a versatile and crucial precursor for the synthesis of a wide array of advanced platinum-containing materials. sigmaaldrich.comamericanelements.com Its utility stems from the reactivity of the hexachloroplatinate anion, which allows for its conversion into various other platinum compounds and materials.
Catalyst Synthesis : The compound is a key starting material for preparing homogeneous and heterogeneous platinum catalysts. sigmaaldrich.com It is used to create catalysts for important organic reactions, such as the hydrosilylation of olefins. wikipedia.orggoogle.com For instance, it can be reacted with divinyltetraorganodisiloxane to produce platinum-divinyltetramethyldisiloxane complex catalysts. google.com
Nanomaterial Fabrication : this compound is widely used in the bottom-up synthesis of platinum nanoparticles (PtNPs). google.comgoogle.com These synthetic routes typically involve the chemical reduction of the this compound solution in the presence of capping or stabilizing agents to control the size and shape of the resulting nanoparticles. mdpi.com
Synthesis of Other Platinum Compounds : It serves as a fundamental building block for a variety of other platinum(IV) and platinum(II) complexes. wikipedia.orgsmolecule.com These derivative compounds are employed in diverse fields, including the manufacturing of materials for electronics and fuel cells. smolecule.com
Table 2: Applications of this compound as a Precursor
| Advanced Material | Description | Field of Application |
|---|---|---|
| Platinum Catalysts | Used as a precursor for catalysts in organic synthesis and industrial processes. smolecule.com | Chemical Manufacturing, Organic Synthesis |
| Platinum Nanoparticles (PtNPs) | Serves as the platinum source for PtNPs used in catalysis and nanotechnology. google.comgoogle.com | Catalysis, Nanotechnology, Electronics |
| Biohybrid Catalysts | Utilized in the fabrication of biohybrid catalysts. sigmaaldrich.com | Biotechnology |
| Platinum Complexes | Acts as a starting material for various platinum compounds. smolecule.com | Material Science, Fuel Cells |
| NMR Reference Standard | A solution of this compound is a common chemical shift reference in ¹⁹⁵Pt NMR spectroscopy. wikipedia.org | Analytical Chemistry |
Coordination Chemistry and Ligand Exchange Dynamics
Structural Aspects of the Hexachloroplatinate(IV) Anion
The hexachloroplatinate(IV) anion, [PtCl₆]²⁻, is the cornerstone of sodium chloroplatinate's chemical identity. In this complex, the platinum(IV) ion is coordinated to six chloride ligands, resulting in a well-defined and highly symmetrical structure.
While often depicted as a perfect octahedron, slight distortions in the geometry of the [PtCl₆]²⁻ anion can occur. nih.gov X-ray diffraction studies have revealed that the cis-Cl-Pt-Cl bond angles can deviate slightly from the ideal 90°, ranging from approximately 88° to 91°. nih.gov Conversely, the trans-Cl-Pt-Cl angles remain very close to the theoretical 180°. nih.gov The Pt-Cl bond lengths can also vary depending on the nature of the counter-ion present in the crystal lattice. For instance, in a complex with tetraethylammonium (B1195904) cations, the equatorial Pt-Cl bond lengths were found to be 2.277 Å and the axial lengths were 2.282 Å. nih.gov
The anhydrous form of this compound is a yellow crystalline solid. wikipedia.org However, it is hygroscopic and readily absorbs moisture from the air to form the orange hexahydrate, Na₂[PtCl₆]·6H₂O. wikipedia.org This hydrated form can be converted back to the anhydrous state by heating it to 110 °C. wikipedia.org
Table 1: Structural Properties of the Hexachloroplatinate(IV) Anion
| Property | Description |
| Central Metal Ion | Platinum(IV), Pt⁴⁺ |
| Ligands | Six Chloride ions, Cl⁻ |
| Coordination Number | 6 |
| Geometry | Octahedral ontosight.ainih.gov |
| Charge of Complex Ion | 2- |
| Typical Appearance | Yellow to orange crystalline solid cymitquimica.comwikipedia.org |
Ligand Substitution Reactions
A key feature of the hexachloroplatinate(IV) anion is its ability to undergo ligand substitution reactions, where one or more of the chloride ligands are replaced by other ligands. ontosight.aichemguide.co.uk These reactions are fundamental to the synthesis of a wide array of platinum(IV) complexes with tailored properties.
The substitution of ligands in a coordination complex can proceed through various mechanisms, broadly classified as dissociative (Sₙ1), associative (Sₙ2), or interchange (I). dalalinstitute.com In a dissociative mechanism, a ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. Conversely, an associative mechanism involves the formation of a higher-coordination-number intermediate by the initial binding of the incoming ligand. The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs.
The rate and outcome of ligand substitution reactions are influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the electronic and steric properties of the platinum center. For instance, the replacement of water ligands with chloride ions is a common example of ligand exchange. chemguide.co.uklibretexts.org
A notable reaction of this compound is its reaction with a base like sodium hydroxide (B78521), which leads to the substitution of all six chloride ligands to form the hexahydroxoplatinate(IV) ion, [Pt(OH)₆]²⁻. wikipedia.org Another example is the reaction with ammonia (B1221849) to form chloropentammineplatinum chloride. wikipedia.org
Formation of Complexes with Diverse Ligands
The versatility of this compound as a starting material is evident in the vast range of complexes that can be synthesized through ligand exchange. By reacting it with different nucleophiles, a diverse array of ligands can be introduced into the coordination sphere of the platinum(IV) ion.
These ligands can be simple inorganic ions or more complex organic molecules. For example, the reaction with sodium bisulfite followed by sodium carbonate results in the formation of a complex sodium platinum sulfite (B76179) salt. google.com Platinum(IV) complexes with organic ligands such as pyridinium (B92312) and benzimidazole (B57391) groups have also been synthesized and studied. nih.gov
The nature of the incoming ligand plays a crucial role in determining the structure and stability of the resulting complex. Bidentate ligands, which can coordinate to the platinum center through two donor atoms, can lead to the formation of chelate complexes. For instance, ligands like diphenyl(2-vinylphenyl)arsine can act as bidentate ligands in platinum complexes. thieme-connect.de
Mechanistic Investigations of Complexation
Understanding the mechanisms of complexation reactions involving this compound is essential for controlling the synthesis of new platinum compounds and for elucidating their reactivity. Mechanistic studies often involve a combination of kinetic measurements, spectroscopic analysis, and computational modeling.
Kinetic studies can provide insights into the rate-determining steps of a reaction and help to distinguish between different possible mechanisms (Sₙ1, Sₙ2, or interchange). dalalinstitute.com For example, if the rate of a ligand substitution reaction is found to be independent of the concentration of the entering ligand, it suggests a dissociative (Sₙ1) mechanism. dalalinstitute.com Conversely, a rate that depends on the concentration of both the complex and the entering ligand is indicative of an associative (Sₙ2) pathway. dalalinstitute.com
Spectroscopic techniques, such as UV-Vis and NMR spectroscopy, are invaluable tools for monitoring the progress of complexation reactions and for characterizing the intermediates and final products. wikipedia.orgresearchgate.net For instance, changes in the UV-Vis absorption spectrum can be used to follow the formation of a new complex. rsc.org
Computational methods, such as Density Functional Theory (DFT) calculations, can provide detailed information about the geometries and energies of reactants, transition states, and products, offering a deeper understanding of the reaction pathway. ruhr-uni-bochum.de These theoretical investigations can complement experimental findings and help to rationalize the observed reactivity.
Catalytic Science and Reaction Mechanisms
Homogeneous Catalysis
In homogeneous catalysis, sodium chloroplatinate dissolves in the reaction medium, allowing for uniform catalytic activity. This property has been exploited in several specialized chemical reactions.
Deuteration Reactions
This compound has been effectively used as a homogeneous catalyst for the deuteration of aromatic hydrocarbons. publish.csiro.au In these reactions, deuterium (B1214612) from a source like heavy water (D₂O) is incorporated into the organic molecule. A comparative study of homogeneous this compound and heterogeneous platinum metal as catalysts for the exchange in D₂O showed that while the initial isotope orientation is similar for both, the specificity is higher with the homogeneous catalyst. publish.csiro.au For instance, in the deuteration of naphthalene (B1677914), the initial exchange predominantly yields naphthalene[β-D₄]. publish.csiro.au The reactivity of other polycyclic aromatic hydrocarbons like anthracene (B1667546) and pyrene (B120774) is comparable to that of naphthalene under these conditions. publish.csiro.au The mechanism is thought to involve the formation of π-olefin type complexes, with π-dissociative pathways being dominant. publish.csiro.au
Oxidation Processes
The catalytic activity of platinum compounds, including this compound, extends to various oxidation reactions. While specific detailed research findings on this compound's role in oxidation processes are extensive and varied, it is a key component in the preparation of platinum-based oxidation catalysts. For example, a platinum-rhenium anodic oxidation catalyst can be prepared by the co-reduction of a solution containing this compound and a rhenium salt. google.com These catalysts are particularly effective in accelerating the electrochemical oxidation of fuels in electrochemical cells. google.com The process involves reducing a mixed solution of the metal salts with a reducing agent like sodium borohydride (B1222165). google.com
Organic Transformation Catalysis (e.g., Hydrogenation, Reduction)
This compound is a precursor for preparing highly active hydrogenation catalysts. For instance, Adams' catalyst (platinum dioxide) can be synthesized from chloroplatinic acid or its salts, like ammonium (B1175870) chloroplatinate, through fusion with sodium nitrate (B79036). wikipedia.orgmdma.ch This catalyst, upon exposure to hydrogen, converts to the active platinum black, which is effective for a wide range of hydrogenation and hydrogenolysis reactions in organic synthesis. wikipedia.org These reactions include the reduction of ketones to alcohols and nitro compounds to amines. wikipedia.org The choice of platinum catalysts is often preferred over palladium for the reduction of nitro compounds to minimize competing hydrogenolysis reactions. wikipedia.org
Catalytic hydrogenation is a thermodynamically favorable reduction reaction that adds hydrogen across a carbon-carbon double bond to form an alkane. libretexts.org While the reaction is exothermic, it requires a catalyst to overcome the high activation energy. libretexts.org Platinum, palladium, and nickel are common catalysts for this purpose. libretexts.org
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, often as a solid catalyst with liquid or gaseous reactants. This compound is a crucial starting material for creating such solid-supported catalysts.
Preparation of Supported Platinum Catalysts
This compound is widely used in the preparation of supported platinum catalysts, where platinum nanoparticles are dispersed on a high-surface-area support material like carbon. One method involves the hydrolytic deposition of platinum oxide from an aqueous solution of a chloroplatinate onto the carbon support. researchgate.net The presence of the carbon support can accelerate the hydrolysis of the chloroplatinate. researchgate.net These supported platinum oxide particles can then be reduced to form highly dispersed platinum nanoparticles. researchgate.net The properties of the final catalyst, such as particle size and distribution, can be influenced by factors like pH, temperature, and platinum loading during the preparation process. researchgate.net For example, a neutral pH is often optimal for achieving smaller platinum oxide particles. researchgate.net
Another approach involves the reductive hydrolysis of platinum chloro complexes. researchgate.net This method has been used to synthesize platinum catalysts with varying metal content on different carbon supports. researchgate.net The mechanism is believed to involve the adsorption of the platinum precursor onto the support surface, followed by the growth of platinum nuclei. researchgate.net
Role in Fuel Cell Technology
Platinum-based catalysts are central to the functioning of many types of fuel cells, particularly in facilitating the oxygen reduction reaction at the cathode. This compound serves as a precursor for synthesizing these electrocatalysts. For instance, platinum-rhenium catalysts prepared from this compound have shown high activity and stability as anodic oxidation catalysts in fuel cells. google.com
Recent advancements in fuel cell technology include the development of sodium-air fuel cells, which offer high energy density. acs.orgnewatlas.com While these cells use liquid sodium as the fuel, the broader field of fuel cell research continues to rely on platinum-group metals for catalysis, often prepared from precursors like this compound. The development of efficient and durable catalysts remains a key area of research to improve the performance and reduce the cost of fuel cell technologies.
Environmental Catalysis (e.g., Pollutant Degradation)
This compound serves as a crucial precursor in the synthesis of platinum-based catalysts for environmental remediation, particularly in the degradation of persistent organic pollutants in water. Platinum nanoparticles (PtNPs) derived from chloroplatinate salts exhibit significant catalytic activity for the reductive degradation of contaminants like azo dyes. rsc.org
One area of application is the treatment of water contaminated with dyes such as methyl orange (MO), which is known for its toxicity and resistance to natural degradation. rsc.org Researchers have developed methods to synthesize ultrasmall platinum nanoparticles by reducing a chloroplatinate precursor, which are then supported on materials like macroporous cellulose (B213188) fibers. rsc.org These supported PtNPs act as highly efficient catalysts for the reduction of MO. The degradation process can be driven by clean reducing agents like hydrogen (H₂) gas or formic acid (FA), avoiding the secondary pollution that might arise from other reductants. rsc.org
In these systems, the supported platinum nanoparticles catalyze both the oxidation of the reducing agent (e.g., formic acid decomposition to H₂ and CO₂) and the reduction of the pollutant. rsc.org The catalytic process effectively transforms hazardous pollutants into less harmful substances. rsc.org Studies have demonstrated that such catalytic systems can maintain high efficiency over multiple cycles, highlighting their stability and potential for practical application in water treatment technologies. rsc.org The use of platinum-based catalysts is also relevant in the context of automotive emission control, where they help in converting harmful exhaust gases into less noxious substances. epa.gov The broader field of volatile organic compound (VOC) removal also relies on noble metal catalysts, including platinum, to oxidize these pollutants into carbon dioxide and water with high efficiency. mdpi.com
A study on the reductive degradation of methyl orange using cellulose-supported platinum nanoparticles demonstrated the catalyst's effectiveness. The research highlighted the difference in reaction rates when using formic acid versus hydrogen gas as the reducing agent. rsc.org
Table 1: Catalytic Reduction of Methyl Orange (MO)
| Catalyst | Pollutant | Reducing Agent | Key Finding | Source |
|---|---|---|---|---|
| Platinum Nanoparticles on Cellulose Fiber (PtNPs@KWP) | Methyl Orange (MO) | Formic Acid (FA) | FA-mediated reduction of MO was found to be faster than H₂-mediated reduction. | rsc.org |
| Platinum Nanoparticles on Cellulose Fiber (PtNPs@KWP) | Methyl Orange (MO) | Hydrogen (H₂) Gas | The catalyst demonstrated excellent cycling stability for at least five cycles without significant leaching. | rsc.org |
Catalytic Activity and Selectivity Studies
The catalytic activity and selectivity of systems derived from this compound are highly dependent on the final form of the catalyst, including particle size, shape, composition, and the nature of the support material. researchgate.netbohrium.com By controlling these parameters, catalysts can be tailored for specific chemical transformations.
In the field of hydrogen energy, platinum-containing catalysts are investigated for the generation of hydrogen from chemical carriers like hydrous hydrazine (B178648) (N₂H₄·H₂O). bohrium.com For instance, silica-supported ternary NiRuPt alloy nanoparticles, prepared using precursors including a chloroplatinate salt, have been shown to be highly efficient for the complete decomposition of hydrous hydrazine to produce hydrogen gas. bohrium.com Selectivity is critical in this reaction to maximize hydrogen yield and prevent the formation of undesired byproducts like ammonia (B1221849) (NH₃). Studies using HCl-trap experiments have confirmed the high selectivity of these NiRuPt catalysts towards hydrogen production. bohrium.com
In oxidation reactions, bimetallic catalysts containing platinum and another metal, such as silver, have been studied to enhance selectivity towards valuable products. researchgate.net Silver-platinum catalysts supported on mesostructured cellular foam (MCF) were tested in the oxidation of methanol (B129727) and propene. While not necessarily more active than their monometallic counterparts, these bimetallic catalysts showed significantly higher selectivity to acrolein in propene oxidation. researchgate.net The activation conditions of the catalyst were found to play a crucial role in its final performance. researchgate.net
Furthermore, in processes like catalytic reforming, the activity and selectivity of platinum-containing catalysts can be altered by modifying the oxidation states of the constituent metals. google.com High-temperature treatments can create specific oxidation states and interactions between the platinum and other elements, such as indium and tin, leading to desired performance characteristics for various hydrocarbon feeds. google.com The ability to control the deposition of platinum at a sub-particle level, for example through plasmon-mediated galvanic replacement reactions involving chloroplatinate ions, offers a pathway to engineer the catalyst's active surface and improve selectivity. acs.org
Table 2: Studies on Activity and Selectivity of Platinum-Based Catalysts
| Catalyst System | Reaction | Key Finding on Activity/Selectivity | Source |
|---|---|---|---|
| NiRuPt/SiO₂ | Decomposition of Hydrous Hydrazine | Demonstrated high selectivity towards hydrogen (H₂) production, minimizing ammonia (NH₃) formation. | bohrium.com |
| AgPt/MCF (Bimetallic) | Propene Oxidation | Showed significantly higher selectivity to acrolein compared to monometallic catalysts. | researchgate.net |
| Pt-In-Sn on porous support | Catalytic Reforming | Altering the oxidation states of the metals through high-temperature calcination can control catalyst activity and selectivity. | google.com |
Mechanistic Pathways in this compound-Mediated Catalysis
Understanding the mechanistic pathways of reactions involving this compound is essential for optimizing catalytic processes. Studies have investigated these mechanisms in various reactions, from hydrocarbon functionalization to nanoparticle synthesis.
In the oxidation of hydrocarbons by aqueous platinum salts like chloroplatinate, mechanistic studies using kinetic and labeling experiments have been conducted. dtic.mil These investigations help to elucidate how C-H bonds are activated. For example, in the oxidation of certain alcohols, it was found that the reactivity of a methyl group's C-H bond is surprisingly high, comparable to that of a C-H bond adjacent to an oxygen atom. dtic.mil The reactions are thought to proceed via an electrophilic substitution pathway. dtic.mil
The mechanism of catalyst formation from a chloroplatinate precursor is also a subject of study. For instance, the synthesis of platinum nanoparticles (PtNPs) from a chloroplatinate solution involves the reduction of the [PtCl₆]²⁻ ion to metallic platinum (Pt⁰). rsc.org A proposed mechanism for this reduction by sodium rhodizonate involves the rhodizonate ion acting as the reducing agent. rsc.org Once formed, these PtNPs serve as the active catalytic sites. The subsequent catalytic cycle, such as in the reduction of methyl orange by formic acid, involves the simultaneous catalytic oxidation of the formic acid and the reduction of the organic pollutant on the surface of the nanoparticles. rsc.org
The state of the chloroplatinate species in solution is fundamental to its reactivity. Electrospray ionization mass spectrometry (ESI-MS) studies of aqueous this compound solutions reveal that they primarily contain mononuclear platinum species. researchgate.net The presence of partially hydrolyzed ions, where chloride ligands are replaced by hydroxide (B78521) groups, is also observed. researchgate.net This speciation in solution is the starting point for understanding how the platinum complex interacts with substrates and proceeds along a catalytic pathway. Mechanistic pathways are often complex and can involve multiple steps, including ligand exchange, oxidative addition, and reductive elimination, particularly in homogeneous catalysis systems like those used for hydrosilylation or C-H activation. researchgate.netethz.ch
Photochemical and Electrochemical Investigations
Photoreduction Mechanisms
The photoreduction of hexachloroplatinate(IV) ions, such as those from sodium chloroplatinate, is a fundamental process for synthesizing platinum nanoparticles (PtNPs). This process typically involves the excitation of a semiconductor material (a photocatalyst) by light, which generates electron-hole pairs. The photogenerated electrons then reduce the Pt(IV) ions adsorbed on the photocatalyst's surface.
Light Absorption : A semiconductor photocatalyst absorbs photons with energy equal to or greater than its bandgap, leading to the formation of electrons (e⁻) in the conduction band and holes (h⁺) in the valence band.
Electron Transfer : The photogenerated electrons are transferred to the adsorbed [PtCl₆]²⁻ complexes. Platinum nanoparticles often act as electron sinks, which helps to separate the electron-hole pairs and reduce their recombination rate.
Reduction of Platinum : The Pt(IV) ions are reduced to metallic platinum (Pt⁰) by the captured electrons. This reduction is a multi-step process, potentially involving intermediate platinum oxidation states. The nucleation and subsequent growth of Pt(0) atoms lead to the formation of platinum nanoparticles on the surface of the photocatalyst.
In some systems, the photoreduction can proceed via autocatalysis, where initially formed platinum nuclei act as catalysts for the further reduction of platinum ions on their surface, leading to particle growth. The presence of sacrificial agents (hole scavengers) in the solution can enhance the efficiency of the photoreduction process by consuming the photogenerated holes, thereby preventing electron-hole recombination and making more electrons available for the reduction of the platinum precursor.
Photocatalytic Applications
Platinum nanoparticles, synthesized from precursors like this compound, are not typically used as primary photocatalysts but serve as highly effective cocatalysts. When deposited on the surface of semiconductor photocatalysts (e.g., titanium dioxide, calcium titanate), they significantly enhance photocatalytic activity for various reactions. Platinum's role is primarily to improve charge separation and provide active sites for chemical reactions. nih.gov
In the context of environmental remediation, platinum-decorated photocatalysts are employed for the degradation of a wide range of organic pollutants in water and air. mdpi.comresearchgate.net The process relies on advanced oxidation processes (AOPs) initiated by the photocatalyst. mdpi.com
Upon illumination, the semiconductor generates electron-hole pairs. The holes can oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while the electrons, transferred to the platinum nanoparticles, can reduce adsorbed oxygen molecules to form superoxide (B77818) radicals (•O₂⁻). mdpi.com These reactive oxygen species (ROS) are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances, and ultimately lead to complete mineralization into carbon dioxide and water. mdpi.com
The high efficiency of Pt-loaded photocatalysts stems from platinum's ability to trap photogenerated electrons, which prolongs the lifetime of the charge carriers and increases the quantum yield of the process. This enhanced charge separation leads to a higher rate of ROS generation and, consequently, more efficient degradation of pollutants such as dyes, phenols, and chlorinated organic chemicals. researchgate.netmdpi.comnih.gov
In aqueous systems, the application of platinum as a cocatalyst extends beyond pollutant degradation to other important reactions, such as photocatalytic water splitting for hydrogen production. nih.gov In this process, platinum nanoparticles deposited on a semiconductor serve as the reduction sites.
The mechanism involves the following key steps:
The semiconductor absorbs light, generating electron-hole pairs.
The holes migrate to the photocatalyst surface and oxidize water to produce oxygen gas and protons (H⁺).
The electrons are transferred to the platinum nanoparticles, which are highly efficient catalysts for the reduction of protons.
At the platinum sites, the trapped electrons reduce the protons (H⁺) from the water to produce hydrogen gas (H₂). nih.gov
Electrochemical Synthesis of Platinum Nanomaterials
Electrochemical synthesis offers a precise and clean method for producing platinum nanomaterials from this compound precursors. The technique involves the controlled reduction of hexachloroplatinate ([PtCl₆]²⁻) ions at an electrode surface. By manipulating electrochemical parameters such as applied potential, deposition time, and current density, the size, morphology, and distribution of the resulting platinum nanoparticles can be finely tuned.
The fundamental reaction at the cathode is the reduction of the Pt(IV) complex to metallic platinum (Pt⁰): [PtCl₆]²⁻ + 4e⁻ → Pt⁰ + 6Cl⁻
This process can be carried out using methods like cyclic voltammetry (CV) or potentiostatic (constant potential) deposition. koreascience.krresearchgate.net In a typical CV synthesis, the potential is swept to a sufficiently negative value to initiate the reduction of the [PtCl₆]²⁻ ion. Studies using similar precursors like K₂PtCl₆ show that the reduction of Pt(IV) is an irreversible process that begins at potentials around -0.2 V and shows a distinct reduction peak at approximately -0.4 V. researchgate.net The absence of an oxidation peak on the reverse scan confirms the irreversible nature of the deposition. researchgate.net
The table below summarizes typical experimental parameters for the electrochemical synthesis of platinum nanoparticles on a glassy carbon electrode from a solid-state hexachloroplatinate precursor suspended in a polymer matrix. researchgate.net
| Parameter | Value/Range | Effect on Nanoparticle Formation |
|---|---|---|
| Deposition Method | Constant Potential (Potentiostatic) | Allows for controlled growth over time. |
| Applied Potential | -0.6 V | Ensures a sufficient driving force for the reduction of Pt(IV) to Pt(0). |
| Deposition Time | 300 s | Controls the amount of platinum deposited and influences particle size and density. |
| Precursor Concentration (in PEI film) | 0.05 - 5.0 wt/vol % | Higher concentrations lead to a greater density of larger nanoparticles. |
| Resulting Particle Diameter | 20 - 500 nm | Dependent on precursor concentration and deposition time. |
Electrocatalytic Performance and Surface Activity
Platinum nanomaterials synthesized from this compound are renowned for their exceptional electrocatalytic activity, which is crucial for applications in fuel cells, sensors, and other electrochemical devices. nih.gov The performance is highly dependent on the surface characteristics of the nanoparticles, particularly the electrochemically active surface area (EASA). mdpi.com
Cyclic voltammetry (CV) is a primary technique used to characterize the surface activity of platinum electrocatalysts. metrohm.com A typical CV of a platinum electrode in an acidic solution (e.g., 0.5 M H₂SO₄) exhibits distinct regions corresponding to hydrogen adsorption/desorption, double-layer charging, and platinum oxide formation/reduction. mdpi.comsci-hub.se The EASA can be calculated by measuring the charge associated with the hydrogen desorption peaks in the CV, which is directly proportional to the number of active platinum sites. mdpi.com
The electrocatalytic activity of these materials is demonstrated in reactions like the reduction of hydrogen peroxide or the oxidation of methanol (B129727). For instance, platinum nanoparticles on a glassy carbon electrode show a distinct catalytic reduction peak for H₂O₂ at approximately -0.20 V, a potential where no reduction occurs on a bare electrode. koreascience.krresearchgate.net This indicates the high efficiency of the nanoparticles in catalyzing the reaction.
The table below presents EASA values for platinum nanoparticles supported on various carbon carriers, illustrating how the support material influences the surface activity. mdpi.com
| Catalyst (20 wt% Pt) | Support Material | EASA (m²/gPt) |
|---|---|---|
| Pt²⁰/C | Carbon Black | 70.5 |
| Pt²⁰/rGO | Reduced Graphene Oxide | 67.1 |
| Pt²⁰/rGO-O | Oxygen-Functionalized rGO | 40.6 |
| Pt²⁰/rGO-Am | Amine-Functionalized rGO | 87.5 |
The data show that surface functionalization of the support material significantly impacts the dispersion and, therefore, the active surface area of the platinum nanoparticles. mdpi.com A higher EASA generally correlates with enhanced electrocatalytic performance, as it indicates more available active sites for electrochemical reactions. mdpi.com
Materials Science and Nanotechnology Applications
Synthesis of Platinum Nanoparticles and Nanostructures
The chemical reduction of a chloroplatinate salt is a fundamental method for producing platinum nanoparticles (PtNPs). In this process, a reducing agent is introduced to a solution containing the chloroplatinate precursor, initiating the conversion of platinum ions (Pt⁴⁺) into zero-valent platinum atoms (Pt⁰). These atoms then serve as the building blocks for nanostructures.
The precise control over the size and morphology of PtNPs is essential as these properties dictate their catalytic, optical, and electronic behaviors. Researchers achieve this control by carefully manipulating reaction parameters. The choice of reducing agent, the presence of stabilizing or capping agents, and reaction conditions such as temperature all play a crucial role.
For example, the modified polyol method, which uses a polyol like ethylene (B1197577) glycol as both the solvent and reducing agent, allows for significant morphological control. The addition of other species, such as silver nitrate (B79036), can direct the growth of specific crystalline facets. researchgate.netresearchgate.net This technique has been successfully used to synthesize PtNPs with distinct shapes, including nanocubes, nano-octahedra, and tetrahedra. researchgate.net The molar ratio of additives like silver ions to the platinum precursor is a key factor in promoting and controlling the development of these specific shapes. researchgate.net
Stabilizing agents, such as sodium citrate (B86180) or polymers like polyvinylpyrrolidone (B124986) (PVP), are often employed to prevent the aggregation of nanoparticles and to control their final size. researchgate.netosti.gov By adsorbing to the surface of the growing nanoparticles, these agents modulate the growth rate and stabilize the final colloidal suspension. Through the careful selection of these parameters, PtNPs can be synthesized in sizes ranging from a few nanometers to several tens of nanometers. researchgate.netresearchgate.netnih.gov
| Resulting Shape(s) | Typical Size Range | Synthesis Method | Key Control Factors |
|---|---|---|---|
| Spherical | 2–3 nm | Chemical Reduction | Sodium borohydride (B1222165) (reducing agent), Sodium citrate (capping agent) |
| Nanocubes | 5–7 nm | Modified Polyol Process | Addition of silver nitrate |
| Nano-octahedra | 8–12 nm | Modified Polyol Process | Varying molar ratio of silver nitrate to platinum precursor |
| Cubes, Octahedra, Tetrahedra | Not specified | Modified Polyol Process | Synthetic time and temperature, silver nitrate content |
The formation of nanoparticles from chloroplatinate precursors is a complex process governed by distinct stages of nucleation and growth. Understanding these mechanisms is fundamental to achieving reproducible and controlled synthesis.
The process begins with the reduction of the Pt(IV) complex. Studies suggest this can be a multi-step process. For instance, in some systems, the precursor undergoes a two-step reduction, first forming divalent platinum (Pt(II)) clusters before the final reduction to zero-valent Pt(0). researchgate.net The initial formation of stable nuclei is a critical step. According to classical nucleation theory, once the concentration of Pt(0) atoms reaches a state of supersaturation, they begin to aggregate into small, stable clusters or nuclei. whiterose.ac.uk
Following nucleation, these clusters grow into larger nanoparticles. Several growth mechanisms have been proposed:
Monomer Attachment: Individual Pt(0) atoms in the solution diffuse to and attach to the surface of existing nuclei.
Aggregative Growth: Smaller nanoparticles or clusters collide and coalesce into larger structures. This process can involve autocatalytic reduction of remaining platinum ions on the surface of the existing particles.
Ostwald Ripening: Over time, larger, more energetically stable particles grow at the expense of smaller, less stable ones, which dissolve back into the solution. This leads to a narrowing of the size distribution in some cases. whiterose.ac.uk
In-situ studies using techniques like X-ray Absorption Spectroscopy have provided deeper insights, revealing the presence of intermediate species and the formation of Pt-Pt bonds even before the complete reduction to metallic nanoparticles. whiterose.ac.ukmanchester.ac.uk These findings indicate that the pathway from dissolved ions to solid nanoparticles can involve complex chemical transformations beyond simple atom-by-atom growth. researchgate.netwhiterose.ac.uk
Integration into Composite Materials and Supports
To be used in many practical applications, particularly in catalysis, platinum nanoparticles are often integrated into larger composite materials or deposited onto high-surface-area supports. This approach enhances the stability of the nanoparticles by preventing aggregation, improves their catalytic efficiency by maximizing exposed surface area, and provides a robust framework for their use in devices.
A common strategy is the impregnation of a support material with a solution of sodium chloroplatinate, followed by a reduction step. This process anchors the resulting platinum nanoparticles onto the support. Common support materials include:
Carbon-based Materials: Fused nanosized carbon spheres, carbon nanotubes, and other forms of porous carbon are widely used due to their high surface area, good electrical conductivity, and chemical stability. osti.govnih.gov Platinum nanoparticles supported on carbon (Pt/C) are standard catalysts in applications like fuel cells. bohrium.com
Polymers: Nanoparticles can be embedded within or coated onto polymer fibers. For instance, platinum nanoparticles have been incorporated into polystyrene solutions and fabricated into composite nanofibers using techniques like electrospinning. dergipark.org.tr
The incipient wetness impregnation technique is one method used to create these composites. It involves adding a volume of the platinum precursor solution equal to the pore volume of the support material, ensuring an even distribution of the precursor before reduction. nih.gov The resulting composite material combines the unique properties of the platinum nanoparticles with the structural and chemical attributes of the support matrix. nih.gov
Advanced Characterization of Nanoplatinum Materials
A comprehensive suite of analytical techniques is employed to characterize the platinum nanoparticles synthesized from this compound precursors. This characterization is vital to confirm the success of the synthesis and to understand the structure-property relationships of the nanomaterials.
The primary characteristics of interest are morphology (size and shape), crystal structure, and composition. The following techniques are commonly used:
Electron Microscopy:
Transmission Electron Microscopy (TEM): Provides high-resolution, two-dimensional images of the nanoparticles, allowing for direct visualization of their size, shape, and dispersion. researchgate.netnih.govresearchgate.net High-Resolution TEM (HRTEM) can even resolve the atomic lattice fringes of the crystalline nanoparticles. researchgate.net
Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the nanoparticles, especially when they are part of a larger composite material or film. dergipark.org.tr
Spectroscopy:
Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with an electron microscope, EDS provides elemental analysis, confirming the presence of platinum and detecting any impurities. nih.govdergipark.org.tr
UV-Visible Spectroscopy (UV-vis): Monitors the reduction of the chloroplatinate ions. The disappearance of the characteristic absorption peak for Pt(IV) ions can indicate the formation of Pt(0) nanoparticles. researchgate.netmdpi.com
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of the platinum (e.g., distinguishing between Pt(0), Pt(II), and Pt(IV)). researchgate.net
Diffraction:
X-ray Diffraction (XRD): Used to determine the crystal structure of the nanoparticles (e.g., face-centered cubic for platinum) and to estimate the average crystallite size. nih.govresearchgate.net
| Technique | Abbreviation | Primary Information Obtained |
|---|---|---|
| Transmission Electron Microscopy | TEM / HRTEM | Particle size, shape, morphology, crystal lattice |
| Scanning Electron Microscopy | SEM | Surface morphology of composites and aggregates |
| Energy-Dispersive X-ray Spectroscopy | EDS | Elemental composition and purity |
| X-ray Diffraction | XRD | Crystal structure, phase identification, average crystallite size |
| UV-Visible Spectroscopy | UV-vis | Confirmation of ion reduction and nanoparticle formation |
| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition and oxidation states |
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy (e.g., Infrared, Raman)
Vibrational spectroscopy is a powerful tool for investigating the bonding and structure of the hexachloroplatinate(IV) anion, [PtCl₆]²⁻. Both Infrared (IR) and Raman spectroscopy provide complementary information based on different selection rules. nih.gov IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that involve a change in polarizability. nih.govchemrxiv.org
For an octahedral molecule like the [PtCl₆]²⁻ ion with Oₕ symmetry, group theory predicts the following vibrational modes:
Raman-active modes: ν₁ (A₁g, symmetric Pt-Cl stretch), ν₂ (E₉, symmetric Pt-Cl stretch), and ν₅ (F₂g, Cl-Pt-Cl bend).
IR-active modes: ν₃ (F₁ᵤ, antisymmetric Pt-Cl stretch) and ν₄ (F₁ᵤ, Cl-Pt-Cl bend).
Inactive mode: ν₆ (F₂ᵤ, Cl-Pt-Cl bend), which is silent in both IR and Raman spectra. nih.gov
Studies on related hexachloroplatinate salts, such as ammonium (B1175870) hexachloroplatinate, provide insight into the expected frequencies for these vibrations. researchgate.net The combination of both IR and Raman spectra is essential for a complete vibrational assignment of the [PtCl₆]²⁻ anion. nih.gov
Table 1: Typical Vibrational Modes for the Hexachloroplatinate(IV) Anion
| Mode | Symmetry | Description | Activity | Approximate Wavenumber (cm⁻¹) |
|---|---|---|---|---|
| ν₁ | A₁g | Symmetric Pt-Cl Stretch | Raman | ~344 |
| ν₂ | E₉ | Symmetric Pt-Cl Stretch | Raman | ~327 |
| ν₃ | F₁ᵤ | Antisymmetric Pt-Cl Stretch | Infrared | ~340-350 |
| ν₄ | F₁ᵤ | Cl-Pt-Cl Bend | Infrared | ~170-190 |
| ν₅ | F₂g | Cl-Pt-Cl Bend | Raman | ~165-175 |
| ν₆ | F₂ᵤ | Cl-Pt-Cl Bend | Inactive | ~132 |
Note: Frequencies are approximate and can vary based on the cation and crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for probing the local chemical environment of specific nuclei. For sodium chloroplatinate, ¹⁹⁵Pt NMR is particularly informative. wikipedia.org
The platinum-195 (B83798) (¹⁹⁵Pt) isotope is the only naturally occurring platinum isotope with a nuclear spin (I=1/2), making it suitable for NMR studies. wikipedia.orgresearchgate.net It has a natural abundance of approximately 33.8%. researchgate.nethuji.ac.il ¹⁹⁵Pt NMR is highly sensitive to the electronic environment of the platinum nucleus, including its oxidation state, coordination number, and the nature of the bonded ligands. wikipedia.orgresearchgate.net This sensitivity results in a very wide chemical shift range, spanning over 13,000 ppm. wikipedia.org
Sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) dissolved in deuterium (B1214612) oxide (D₂O) is the universally accepted reference standard for ¹⁹⁵Pt NMR spectroscopy, with its chemical shift defined as 0 ppm. wikipedia.orghuji.ac.ilwikipedia.org This compound is chosen as the standard due to its chemical stability, high solubility, relatively low cost, and the ability to produce sharp signals, which facilitates rapid data acquisition. wikipedia.orgwikipedia.org
The chemical shift of the [PtCl₆]²⁻ anion is a benchmark against which the shifts of all other platinum-containing species are measured. researchgate.netwikipedia.org For instance, substitution of the chloride ligands by other groups, such as hydroxide (B78521) (OH⁻) or bromide (Br⁻), leads to significant and predictable changes in the ¹⁹⁵Pt chemical shift, allowing for the identification of various complex anions in solution. researchgate.net
Table 2: ¹⁹⁵Pt NMR Properties and Reference Standard
| Property | Value / Description |
|---|---|
| Active Isotope | ¹⁹⁵Pt |
| Natural Abundance | 33.832% huji.ac.il |
| Spin (I) | 1/2 wikipedia.orghuji.ac.il |
| Reference Compound | 1.2 M Sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) in D₂O wikipedia.orghuji.ac.ilwikipedia.org |
| Reference Chemical Shift (δ) | 0 ppm researchgate.net |
X-ray-Based Techniques (e.g., X-ray Diffraction, X-ray Photoelectron Spectroscopy, X-ray Absorption Fine Structure)
X-ray techniques are indispensable for determining the atomic and electronic structure of crystalline materials like this compound.
X-ray Diffraction (XRD): XRD is the primary method for determining the crystal structure and lattice parameters of a solid compound. When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the planes of atoms within the crystal. tcd.ielabotka.net Constructive interference occurs at specific angles (θ) that satisfy Bragg's Law (nλ = 2d sinθ), where 'd' is the spacing between crystal planes. tcd.ie For a powdered sample of this compound, powder X-ray diffraction (PXRD) produces a characteristic pattern of diffraction peaks at various 2θ angles. latech.edu Analysis of this pattern allows for phase identification and determination of the unit cell dimensions. latech.edu
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements within the top few nanometers of a material's surface. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energies are characteristic of each element and its oxidation state. For Na₂[PtCl₆], XPS can confirm the presence of Na, Pt, and Cl and verify that platinum is in the +4 oxidation state.
X-ray Absorption Fine Structure (XAFS): XAFS provides information about the local atomic environment and coordination chemistry of a specific element. By tuning the X-ray energy through an absorption edge of an element (e.g., the Pt L-edge), fine structures in the absorption spectrum can be observed. Analysis of this fine structure can yield information on the identity, number, and distance of neighboring atoms, providing details about the Pt-Cl bond lengths and the coordination geometry of the [PtCl₆]²⁻ anion.
Electron Microscopy (e.g., Transmission Electron Microscopy, High-Resolution Transmission Electron Microscopy, Scanning Electron Microscopy)
Electron microscopy techniques use a beam of electrons instead of light to create high-magnification images of a sample, enabling the study of its morphology, size, and structure at the micro- and nanoscale.
Scanning Electron Microscopy (SEM): SEM provides images of a sample's surface topography. nih.gov A focused electron beam is scanned across the surface, and detectors collect the secondary or backscattered electrons emitted from the sample. nih.govthermofisher.com This technique is ideal for visualizing the crystal habit, particle size, and surface features of solid this compound. The depth of field in SEM is significantly larger than in light microscopy, providing a three-dimensional appearance to the images. thermofisher.com
Transmission Electron Microscopy (TEM): TEM is used to investigate the internal structure of a material. thermofisher.com A high-energy electron beam is passed through an ultrathin sample. thermofisher.com The transmitted electrons are then focused to form an image. TEM can reveal details about the crystal lattice, defects, and the size and shape of individual nanoparticles or crystallites. High-Resolution TEM (HR-TEM) can even resolve individual atomic columns within a crystal, providing direct visualization of the crystal structure.
Other Instrumental Analytical Methodologies (e.g., Dynamic Light Scattering, Energy Dispersive X-ray Spectroscopy, Inductively Coupled Plasma Optical Emission Spectrometry, Liquid Chromatography-Mass Spectrometry)
A range of other instrumental methods are employed for comprehensive analysis.
Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of small particles or molecules in a solution. While not typically used for simple ionic solutions, it would be a valuable technique for studying the size of any colloids or nanoparticles that might be formed from this compound in solution under specific conditions.
Energy Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with an SEM or TEM, EDX is a technique for elemental analysis. thermofisher.com The incident electron beam excites atoms in the sample, causing them to emit characteristic X-rays. thermofisher.com The energy of these X-rays is specific to each element, allowing for qualitative and quantitative determination of the elemental composition of the sample at a microscopic level. thermofisher.comresearchgate.net For Na₂[PtCl₆], an EDX spectrum would show distinct peaks corresponding to sodium, platinum, and chlorine. researchgate.netmdpi.com
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a highly sensitive technique for determining the elemental composition of a sample, particularly for trace element analysis. spectro.com The sample is introduced into an argon plasma, which excites the atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element. ICP-OES is a standard and highly accurate method for quantifying the platinum content in a dissolved sample of this compound. lbma.org.uksepscience.comaip.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. chempap.orgnih.gov This technique can be used to separate different platinum species in a solution and identify them based on their mass-to-charge ratio. rsc.org While this compound itself is a stable salt, LC-MS is invaluable for studying its reactions or potential impurities, allowing for the separation and identification of various platinum complexes that may be present. mdpi.comacs.org
Gravimetric and Spectroscopic Quantification Techniques (e.g., for Cation Determination)
Gravimetric and spectroscopic methods are fundamental for the quantitative analysis of this compound's components.
Gravimetric Analysis: This classical analytical technique relies on the measurement of mass. asdlib.org To determine the platinum content, the [PtCl₆]²⁻ anion can be precipitated from solution by adding a suitable reagent. For example, adding ammonium chloride (NH₄Cl) to a solution of this compound causes the precipitation of the less soluble ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆]. goldrefiningforum.com The precipitate is then filtered, dried, and weighed. libretexts.org Alternatively, the precipitate can be thermally decomposed (ignited) to yield pure platinum metal, which is then weighed. From the mass of the platinum, the purity of the original this compound sample can be calculated. The sodium content (the cation) can then be determined by difference, assuming a pure sample.
Spectroscopic Quantification: As mentioned previously, ICP-OES is a highly accurate spectroscopic method for determining the concentration of platinum in a solution. rsc.org By preparing a solution with a precisely known mass of this compound, ICP-OES can be used to measure the platinum concentration. This result can then be used to verify the stoichiometry of the compound and, by extension, confirm the amount of the sodium cation present.
Computational Spectroscopic Modeling
Computational spectroscopic modeling plays a pivotal role in the detailed analysis and interpretation of the experimental spectra of this compound. By employing theoretical and computational chemistry methods, researchers can simulate the spectroscopic properties of the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, providing deeper insights into its electronic structure and behavior. These computational approaches are essential for assigning spectral features to specific electronic transitions and for understanding the underlying quantum mechanical principles governing the molecule's interaction with electromagnetic radiation.
Theoretical Approaches and Software
The primary theoretical framework used for modeling the spectroscopic properties of the hexachloroplatinate anion is density functional theory (DFT) and its time-dependent extension (TD-DFT). These methods have proven effective in calculating the electronic structure and excitation energies of transition metal complexes.
A joint experimental and theoretical study utilized several computational approaches to investigate the electronic spectrum of the [PtCl₆]²⁻ dianion. The calculations were performed to complement and explain the electronic photodissociation and photodetachment spectra measured for mass-selected ions in a vacuum. The theoretical methods employed included:
Time-Dependent Density Functional Theory (TD-DFT): This was a key method for calculating the excitation energies. Specifically, the PBE0 functional was used in these calculations.
Relativistic Calculations: Given the presence of the heavy platinum atom, relativistic effects are significant. Four-component propagator calculations were performed to account for these effects, particularly spin-orbit interactions.
These computational models provide a microscopic view of the electronic transitions, correlating spectral features with the underlying electronic and structural properties of the anion.
Simulated Spectra and Comparison with Experimental Data
The computational models yield simulated spectra that can be directly compared with experimental data, such as the UV-Vis absorption spectrum. A notable study compared the calculated excitation energies for the [PtCl₆]²⁻ anion with the experimental UV/Vis absorption spectrum of an aqueous solution of potassium chloroplatinate (K₂PtCl₆), which contains the same hexachloroplatinate(IV) anion as the sodium salt.
The experimental spectrum in solution shows two main features: a weaker band at approximately 4.74 eV and a very strong peak at 6.19 eV. Both of these bands have been traditionally assigned to ligand-to-metal charge transfer (LMCT) transitions. The TD-DFT calculations were able to reproduce these features with a reasonable degree of accuracy, aiding in the confirmation of these assignments.
The comparison revealed a small solvatochromic shift between the spectrum measured in solution and the photofragmentation spectrum measured for the ion in a vacuum, which mirrors the UV/Vis absorption. Computational modeling helps to understand the origins of such shifts, which arise from the stabilizing effect of the solvent or counterions in the condensed phase.
Detailed Research Findings
The computational spectroscopic modeling of the hexachloroplatinate(IV) anion has yielded several key findings:
Confirmation of LMCT Transitions: The TD-DFT calculations support the assignment of the observed bands in the UV-Vis spectrum to ligand-to-metal charge transfer transitions.
Relativistic Effects: The relativistic calculations highlighted the importance of including spin-orbit interactions for an accurate description of the electronic structure and transitions. The calculations produced a manifold of g (gerade) and u (ungerade) states, with almost all excited states representing transitions from ligand p-orbitals to platinum d-orbitals (Lp → Md).
Prediction of Excitation Energies: The computational methods provided predictions for the excitation energies of various electronic transitions. The table below summarizes the key transitions observed in the experimental spectrum and their corresponding calculated values from TD-DFT.
Interactive Table: Comparison of Experimental and Calculated Electronic Transitions for [PtCl₆]²⁻
| Spectral Feature | Experimental Energy (eV) | Calculated Energy (TD-DFT/PBE0) (eV) | Transition Assignment |
| Weak Band | 4.74 | ~4.5 - 5.0 | Ligand-to-Metal Charge Transfer (LMCT) |
| Strong Peak | 6.19 | ~5.8 - 6.2 | Ligand-to-Metal Charge Transfer (LMCT) |
This data demonstrates the predictive power of computational spectroscopy in elucidating the electronic properties of complex inorganic compounds like this compound. The synergy between theoretical calculations and experimental measurements provides a comprehensive understanding of the material's spectroscopic behavior.
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations
The electronic structure of the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, the core component of sodium chloroplatinate, has been elucidated through theoretical calculations. The Pt(IV) center has a d⁶ electron configuration within an octahedral (Oₕ) symmetry. Joint experimental and theoretical studies have revealed details about its molecular orbitals that differ from traditional crystal field theory predictions.
According to these advanced calculations, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the anion's reactivity and spectroscopic properties. The HOMO is primarily of ligand p character with t_g symmetry. In contrast, the LUMO is an e_g orbital characterized by a mix of metal d and ligand p orbitals. This distribution of electron density, particularly the significant ligand character of the HOMO, is crucial for interpreting the compound's charge-transfer spectra.
| Molecular Orbital | Symmetry | Primary Character |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | t_g | Ligand (Cl) p-orbital |
| LUMO (Lowest Unoccupied Molecular Orbital) | e_g | Mixed Pt d-orbital and Ligand (Cl) p-orbital |
Reaction Mechanism Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For the [PtCl₆]²⁻ anion, a key reaction is its reduction from Pt(IV) to the more reactive Pt(II) state, which is a critical activation step for many platinum-based compounds in catalysis and medicine.
Theoretical studies on analogous Pt(IV) complexes with axial chloride ligands have explored various reduction mechanisms. nih.govrsc.orgrsc.org Density Functional Theory (DFT) calculations are used to investigate plausible pathways, including:
Inner-Sphere Electron Transfer: In this mechanism, a reductant (e.g., a biological molecule with a sulfur donor) directly binds to the platinum complex, often through a bridging chloride ligand, facilitating electron transfer. nih.govrsc.org
Outer-Sphere Electron Transfer: Here, the electron transfer occurs without direct bond formation between the reductant and the platinum complex. This pathway is considered preferential for reductants like ascorbates. nih.gov
Proton-Assisted Electron Transfer: In some cases, protonation can facilitate the reduction process. rsc.org
By calculating the free energy profiles of these pathways, researchers can determine the most favorable mechanism for a given reductant and set of conditions. acs.org These models elucidate the stepwise processes, often involving metastable Pt(III) intermediates and the sequential loss of axial ligands. acs.org Such computational explorations are vital for understanding the reactivity and designing new platinum complexes with tailored redox properties. rsc.org
Prediction of Spectroscopic Parameters
Theoretical methods are widely used to predict and interpret spectroscopic data. For this compound, this is particularly relevant for its UV-Visible and Nuclear Magnetic Resonance (NMR) spectra.
UV-Visible Spectroscopy: The electronic absorption spectrum of the [PtCl₆]²⁻ anion is dominated by intense ligand-to-metal charge-transfer (LMCT) bands. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for calculating electronic transitions. mdpi.comfaccts.de Studies have successfully modeled the spectrum of the [PtCl₆]²⁻ ion, correlating calculated transition energies with experimental photodissociation spectra. These calculations assign the strong absorption peak observed around 4.55 eV to the lowest energy e_g ← t_u group of LMCT transitions.
| Parameter | Experimental Value | TD-DFT Calculated Value | Assignment |
|---|---|---|---|
| UV-Vis Absorption Peak | ca. 4.55 eV | Consistent with experiment | Ligand-to-Metal Charge Transfer (LMCT) |
NMR Spectroscopy: this compound is commonly used as a chemical shift reference standard in ¹⁹⁵Pt NMR spectroscopy. Computational chemistry offers methods to predict NMR parameters, such as chemical shifts and coupling constants. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for calculating the isotropic shielding values from which chemical shifts are derived. While specific GIAO calculations for Na₂[PtCl₆] are not widely published, this methodology is routinely applied to complex metal compounds to aid in structure elucidation and assignment of experimental NMR data. nih.gov
Thermodynamic and Kinetic Modeling of Chemical Processes
First-principles calculations, based on quantum mechanics, allow for the prediction of fundamental thermodynamic properties without empirical input. These calculations can be integrated with methodologies like the CALPHAD (CALculation of PHAse Diagrams) approach to model the thermodynamic behavior of materials over a range of temperatures and pressures.
For platinum-chloride systems, thermodynamic modeling is crucial for understanding their stability and speciation in various environments, such as in geochemical fluids or industrial processes. researchgate.net Researchers can determine the thermodynamic parameters of the Helgeson-Kirkham-Flowers (HKF) model for aqueous species like PtCl₄²⁻ and PtCl₃⁻ by combining experimental solubility data with theoretical calculations. researchgate.net This integrated approach allows for the derivation of a consistent set of thermodynamic properties, such as Gibbs free energy, enthalpy, and entropy, for various platinum chloride complexes in solution. researchgate.netcrossref.org This data is essential for predicting the solubility and transport of platinum under different conditions of temperature, pressure, and solution composition. researchgate.net
Kinetic modeling, while less commonly reported for this specific compound, can be used to simulate the rates of reactions, such as the reduction of Pt(IV) to Pt(II). By calculating activation energy barriers from reaction mechanism models (as described in section 8.2), rate constants can be estimated, providing a more complete picture of the chemical dynamics. acs.org
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems
Sodium chloroplatinate serves as a fundamental starting material for the synthesis of a diverse range of platinum-based catalysts. Future research in this domain is geared towards the rational design of highly efficient and selective catalysts for a variety of chemical transformations.
A significant area of investigation involves the use of this compound to prepare platinum nanoparticles (PtNPs) with controlled size and morphology. These nanoparticles are crucial in catalysis due to their high surface-area-to-volume ratio, which enhances catalytic activity. Research has demonstrated that PtNPs synthesized from precursors like chloroplatinic acid (derived from this compound) can be supported on various materials, such as macroporous cellulose (B213188) fibers, to create robust catalysts. rsc.org These supported catalysts have shown excellent activity in the reduction of organic pollutants like methyl orange, utilizing greener reducing agents such as formic acid and hydrogen gas. rsc.org
Future work will likely focus on the development of bimetallic and multimetallic alloy catalysts containing platinum. By incorporating other metals, the electronic structure of platinum can be modified, leading to enhanced catalytic performance and stability. For instance, the synthesis of platinum-rare earth alloy catalysts is an emerging area. dtu.dk These alloys can be prepared from a mixture of solid-state precursors, including a platinum source, and exhibit potential for applications such as the oxygen reduction reaction in fuel cells. dtu.dk The ability to tune the particle size and composition of these alloys by controlling reaction conditions, such as temperature, opens up avenues for creating catalysts with tailored properties. dtu.dk
Furthermore, research into novel catalytic systems extends to organic synthesis. The development of platinum-based catalysts for selective chlorination reactions of organic compounds is an area of interest. nih.gov While not directly using this compound in all cases, the fundamental understanding of platinum's catalytic behavior, often initiated from studies with such precursors, is vital. The exploration of surfactant-based catalytic systems in aqueous media also presents a promising direction, where platinum catalysts derived from this compound could be employed in environmentally friendly reaction conditions. researchgate.net
A summary of research findings in the development of novel catalytic systems is presented in the table below.
| Catalyst Type | Precursor | Support Material | Target Application | Key Research Finding |
| Platinum Nanoparticles | Chloroplatinic Acid (from this compound) | Macroporous Cellulose Fibers | Reduction of Organic Pollutants | Facile synthesis of ~2.25 nm PtNPs with excellent catalytic activity and stability. rsc.org |
| Platinum-Rare Earth Alloys | Platinum Salts | Carbon | Oxygen Reduction Reaction (Fuel Cells) | A chemical approach to prepare Pt-RE nanoalloys with tunable size and a narrow size distribution. dtu.dk |
| Platinum-Based Catalysts | Platinum Compounds | - | Selective Chlorination of Terpenes | Development of a simple and efficient pathway for selective catalytic chlorination using a Lewis acid catalyst. nih.gov |
Advanced Materials Science Applications
In the realm of materials science, this compound is a valuable precursor for the fabrication of advanced materials with unique properties and functionalities. The focus is on creating materials such as thin films, nanoparticles, and nanocomposites for a wide array of applications.
The synthesis of platinum thin films is a significant area of research. These films are utilized in microelectronics, as electrodes in semiconductor devices, and in high-temperature sensors. kchem.orgnasa.gov Metal-Organic Chemical Vapor Deposition (MOCVD) is a common technique used to deposit platinum thin films, and novel platinum precursors can be synthesized from starting materials related to the chloroplatinate family. kchem.org Research is ongoing to optimize deposition parameters to control film properties such as crystallinity, resistivity, and adhesion. nasa.gov For example, studies have investigated the effect of deposition pressure and annealing on the uniformity and electrical properties of platinum films for sensor applications. nasa.gov
The generation of platinum nanoparticles from this compound for materials science applications is another critical research direction. The nucleation and growth processes of these nanoparticles are being studied in detail to achieve precise control over their size and shape, which in turn dictates their physical and chemical properties. researchgate.net Understanding the reduction of the chloroplatinate precursor at the atomic scale is fundamental to the designed synthesis of these nanomaterials. researchgate.net
Furthermore, the incorporation of platinum nanoparticles into various matrices to form advanced composite materials is an active area of research. For instance, DNA-platinum thin films are being investigated as a model to study the mechanisms of chemoradiation therapy. nih.govnih.gov In these studies, platinum compounds are bound to DNA to create films that can be irradiated to understand the synergistic effects of the drug and radiation at a molecular level. nih.govnih.gov
Below is a table summarizing key research in advanced materials science applications.
| Material Type | Precursor Source | Fabrication Method | Potential Application | Key Research Finding |
| Platinum Thin Films | Platinum Aminoalkoxide Complex | MOCVD | Microelectronics, Sensors | A novel platinum precursor synthesized for MOCVD of high-purity platinum thin films with low resistivity. kchem.org |
| Platinum Nanoparticles | Chloroplatinic Acid | Chemical Reduction | Catalysis, Electronics | Investigation of the nucleation process at the atomic scale reveals a two-step reduction of the precursor. researchgate.net |
| DNA-Platinum Thin Films | Platinum Chemotherapeutic Drugs | Film Deposition | Chemoradiation Therapy Studies | Optimized conditions for preparing Pt-DNA films to study the direct effects of radiation on platinated DNA. nih.govnih.gov |
Interdisciplinary Research Opportunities
The versatility of this compound as a precursor for platinum-based materials opens up a plethora of opportunities for interdisciplinary research, bridging chemistry, materials science, biology, and medicine.
One of the most promising interdisciplinary fields is biomedical imaging. Platinum-containing nanoparticles can be engineered as contrast agents for various imaging modalities. rsc.org The development of nanoparticle-based contrast agents is driven by the need for early and accurate disease detection. rsc.org While direct use of this compound in vivo is not the application, it serves as a starting point for synthesizing the platinum nanoparticles that are then functionalized for biocompatibility and targeting. These nanoparticles can be used in techniques like computed tomography (CT) and photoacoustic imaging. nih.gov
Another significant area is environmental remediation. Platinum-based catalysts derived from this compound can be used to degrade persistent organic pollutants in water. rsc.org The high catalytic activity of platinum nanoparticles makes them effective in breaking down hazardous compounds into less harmful substances. rsc.org Furthermore, research into surfactant-enhanced remediation of contaminated soils is an area where platinum-based catalytic processes could be integrated to improve the efficiency of pollutant removal. mdpi.commdpi.com
The development of advanced sensors is another key interdisciplinary application. Platinum's excellent electrochemical properties make it an ideal material for constructing sensitive and selective sensors for a variety of analytes. While not a direct application of this compound, the platinum electrodes and nanoparticles used in these sensors are often fabricated from such precursors.
Finally, the intersection of materials science and energy is a fertile ground for research. The development of low-platinum alloy catalysts for fuel cells is a prime example. mdpi.com By combining theoretical predictions with advanced synthesis methods, new alloy catalysts with reduced platinum content and enhanced activity can be designed and fabricated, addressing the high cost associated with platinum-based fuel cells. mdpi.com
The table below highlights some of the interdisciplinary research opportunities.
| Interdisciplinary Field | Application | Role of this compound Derivative | Key Research Direction |
| Biomedical Imaging | Contrast Agents | Precursor for platinum nanoparticles. rsc.org | Developing multifunctional nanoplatforms for targeted imaging and theranostics. rsc.orgnih.gov |
| Environmental Remediation | Catalytic Degradation of Pollutants | Source for platinum nanoparticle catalysts. rsc.org | Integrating catalytic processes with other remediation techniques for enhanced efficiency. mdpi.commdpi.com |
| Energy | Fuel Cell Catalysts | Precursor for low-platinum alloy catalysts. mdpi.com | Designing and synthesizing novel alloy catalysts with improved performance and lower cost. mdpi.com |
Q & A
Q. How is sodium chloroplatinate synthesized, and what are its key structural characteristics?
this compound (Na₂[PtCl₆]) is synthesized by dissolving platinum in aqua regia to form hexachloroplatinic acid (H₂[PtCl₆]), followed by neutralization with sodium chloride (NaCl). The resulting solution is evaporated to yield orange crystalline solids. Structural analysis confirms an octahedral geometry for the [PtCl₆]²⁻ anion, with sodium cations balancing the charge. X-ray diffraction data (e.g., interplanar spacings, crystallinity) are critical for validating purity and structure .
Q. What analytical methods are used to quantify this compound in biological or chemical systems?
- Fluorometric assays : Measure histamine release in blood or tissues using modified Norton or Barsoum & Gaddum methods .
- X-ray diffraction : Identifies crystallographic patterns (e.g., strongest lines at specific Bragg angles) to confirm compound identity .
- Gravimetric analysis : Historically used for sodium/potassium separation via differential solubility of chloroplatinates (e.g., Na₂[PtCl₆] is water-soluble, while K₂[PtCl₆] precipitates) .
Q. What are the acute toxicity profiles of this compound in rodent models?
In mice, the LD₅₀ (lethal dose for 50% of subjects) exceeds 20 mg/kg, indicating low intrinsic toxicity. However, repeated injections induce tachyphylaxis (diminished response to histamine). In rats, subcutaneous administration (10–20 mg/kg) triggers hypoxia, intestinal hyperactivity, and elevated plasma histamine (>1,000 µg/L vs. normal <500 µg/L), mimicking anaphylactic shock .
Advanced Research Questions
Q. What mechanisms underlie this compound-induced histamine release, and how do they compare to allergic responses?
this compound selectively releases histamine via [PtCl₆]²⁻, which binds to tissue mast cells. This process is temperature-sensitive (inhibited by cooling) and requires a heat-labile cofactor distinct from complement. The Schultz-Dale phenomenon—where sensitized tissues lose responsiveness to repeated antigen exposure—is observed in guinea pig ileum models, suggesting parallels to IgE-mediated anaphylaxis .
Q. Why does this compound exhibit species-specific toxicity?
Mice develop tolerance to histamine after multiple exposures, whereas rats show sustained hypersensitivity. This divergence may stem from differences in mast cell distribution (e.g., vascular vs. intestinal) or metabolic clearance rates. Cross-sensitivity studies using isolated ileum tissue reveal that desensitization to this compound does not affect responsiveness to exogenous histamine .
Q. How does the coordination number of platinum complexes influence biological activity?
Only hexacoordinate complexes (e.g., [PtCl₆]²⁻) induce histamine release, while tetracoordinate analogs (e.g., [PtCl₄]²⁻) are inactive. This specificity correlates with steric and electronic interactions with cellular receptors. Other hexacoordinate metal complexes (e.g., chloroiridates, chlororuthenates) lack similar bioactivity, highlighting platinum’s unique redox properties .
Q. What experimental models are optimal for studying this compound’s effects on cellular morphology?
- In vivo models : Intraperitoneal injection in mice induces Evans blue dye leakage, indicating increased capillary permeability .
- Ex vivo models : Guinea pig bronchial pressure recordings quantify airway constriction, while rat ileum contractions measure histamine release kinetics .
- Histopathology : Formalin-fixed tissues (e.g., lung, intestine) reveal mast cell degranulation and dendritic cell swelling .
Methodological Considerations
- Ethical guidelines : Anesthesia (e.g., urethane, ether) is required for invasive procedures to minimize distress .
- Data validation : Replicate experiments with positive controls (e.g., compound 48/80 for histamine release) and negative controls (e.g., saline injections) .
- Statistical rigor : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to design studies addressing mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
